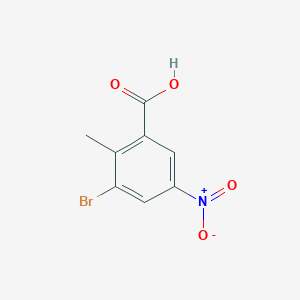

3-ブロモ-2-メチル-5-ニトロ安息香酸

説明

3-Bromo-2-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-5-nitrobenzoic acid consists of a benzene ring substituted with a bromo group, a methyl group, and a nitro group .科学的研究の応用

化学合成

3-ブロモ-2-メチル-5-ニトロ安息香酸は、様々な有機化合物の合成における重要な中間体です . それは他の化学物質の調製に使用され、化学反応の多様性と複雑さに貢献しています .

製薬研究

この化合物は製薬研究において重要な役割を果たします。例えば、本化合物と構造的に類似した5-メチル-2-ニトロ安息香酸は、合成6-ブロモメチル-3,4-ジヒドロ-2-メチル-キナゾリン-4-オンの製造に使用されます。 これは、癌化学療法で使用される代謝拮抗薬であるラルチトレキセドの製造材料です .

生化学試薬

2-ブロモ-3-ニトロ安息香酸は、構造が類似した別の化合物であり、生命科学関連の研究のための生物学的材料または有機化合物として使用できる生化学試薬です .

材料科学

材料科学では、この化合物は、ユニークな特性を持つ新しい材料の開発に潜在的に使用できます。 その特定の化学構造は、得られる材料の特性に寄与する可能性があります .

ベンジル反応

この化合物のベンジル位置は、この位置での反応にとって興味深いものです。 例えば、フリーラジカル臭素化、求核置換、酸化は、ベンジル位置で起こりえます .

ベンゾフェノンの調製

2-ブロモ-5-ニトロ安息香酸は、構造的に類似した化合物であり、2-ブロモ-5-ニトロベンゾフェノンの調製に使用できます . これは、3-ブロモ-2-メチル-5-ニトロ安息香酸も同様の反応に使用できる可能性を示唆しています。

作用機序

Target of Action

Nitro compounds, such as 3-bromo-2-methyl-5-nitrobenzoic acid, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds, in general, are known for their high reactivity, which allows them to interact with various biological targets . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions .

Biochemical Pathways

Nitro compounds are known to participate in various biochemical reactions due to their high reactivity .

Pharmacokinetics

Nitro compounds are generally known for their low volatility and water solubility, which could impact their bioavailability .

Result of Action

Nitro compounds are known to cause various biological effects due to their high reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-methyl-5-nitrobenzoic acid. For instance, heat, flames, and sparks should be avoided as they can lead to hazardous combustion products such as carbon monoxide, nitrogen oxides, and hydrogen bromide .

特性

IUPAC Name |

3-bromo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHDTQSCWLYJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292032 | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-02-5 | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

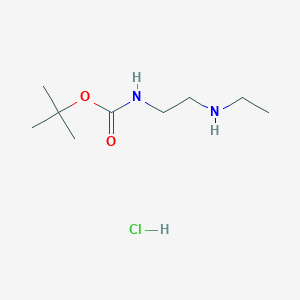

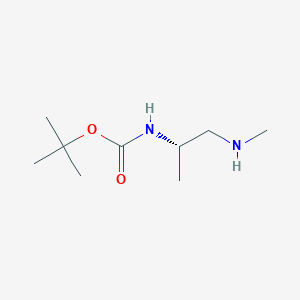

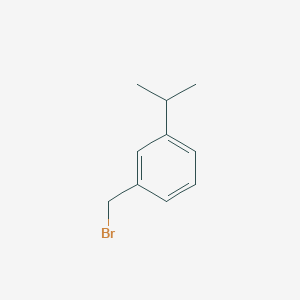

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)